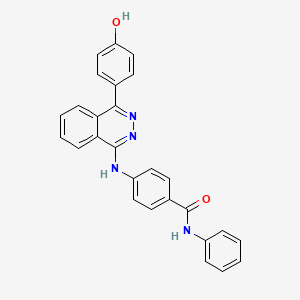
5,10-Diformyl-5,6,7,8-tetrahydro Folic Acid Calcium Salt Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Diformyl-5,6,7,8-tetrahydro Folic Acid Calcium Salt Hydrate is a derivative of the coenzyme 5,6,7,8-tetrahydrofolic acid. This compound plays a crucial role in primary metabolism, particularly in reactions involving the transfer of one-carbon units at the formic acid, formaldehyde, or methanol oxidation levels . It is often used in scientific research due to its bioactive properties and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Diformyl-5,6,7,8-tetrahydro Folic Acid Calcium Salt Hydrate typically involves the formylation of 5,6,7,8-tetrahydrofolic acid. The reaction conditions often include the use of formic acid or formylating agents under controlled temperature and pH conditions to ensure the selective formation of the diformyl derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar formylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography to obtain the final product in its hydrated calcium salt form .
Chemical Reactions Analysis
Types of Reactions
5,10-Diformyl-5,6,7,8-tetrahydro Folic Acid Calcium Salt Hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state derivatives.
Substitution: The formyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formylated derivatives, while reduction can produce tetrahydrofolic acid derivatives .
Scientific Research Applications
5,10-Diformyl-5,6,7,8-tetrahydro Folic Acid Calcium Salt Hydrate has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects by participating in one-carbon transfer reactions, which are essential for the synthesis of nucleotides and amino acids. It acts as a donor of formyl groups in these biochemical processes. The molecular targets include enzymes involved in folate metabolism, such as dihydrofolate reductase and thymidylate synthase .
Comparison with Similar Compounds
Similar Compounds
Folinic Acid Calcium Salt Hydrate:
5-Formyl-5,6,7,8-tetrahydrofolic Acid Calcium Salt: Another derivative with similar biochemical roles.
Uniqueness
5,10-Diformyl-5,6,7,8-tetrahydro Folic Acid Calcium Salt Hydrate is unique due to its dual formyl groups, which enhance its reactivity and utility in one-carbon transfer reactions. This makes it particularly valuable in research focused on folate metabolism and related biochemical pathways .
Properties
CAS No. |
98814-60-9 |
|---|---|
Molecular Formula |
C21H23N7O8 |
Molecular Weight |
501.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H23N7O8/c22-21-25-17-16(19(34)26-21)28(10-30)13(7-23-17)8-27(9-29)12-3-1-11(2-4-12)18(33)24-14(20(35)36)5-6-15(31)32/h1-4,9-10,13-14H,5-8H2,(H,24,33)(H,31,32)(H,35,36)(H4,22,23,25,26,34)/t13?,14-/m0/s1 |
InChI Key |
NQACWOLNMUVBMP-KZUDCZAMSA-N |
Isomeric SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




